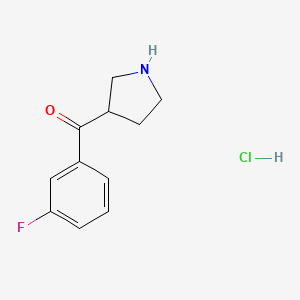

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride

Übersicht

Beschreibung

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride is a chemical compound with the molecular formula C11H12FNO·HCl. It is a solid substance with a molecular weight of 229.68 g/mol

Vorbereitungsmethoden

The synthesis of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride typically involves the reaction of 3-fluorobenzoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Nucleophilic Addition to the Carbonyl Group

The ketone moiety undergoes nucleophilic addition reactions. For example:

-

Grignard Reagents : Reacts with methyl magnesium bromide in tetrahydrofuran (THF) at 0–25°C to form (3-fluorophenyl)(pyrrolidin-3-yl)methanol.

-

Amines : Primary amines like methylamine form Schiff bases under dehydrating conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| MeMgBr | THF, 0°C→RT, 2h | (3-Fluorophenyl)(pyrrolidin-3-yl)methanol | 65–70% |

| NH₂CH₃ | Toluene, reflux, 6h | Corresponding imine | 55% |

Reduction Reactions

The carbonyl group is reduced to a methylene group or alcohol:

-

LiAlH₄ : In anhydrous ether, reduces the ketone to (3-fluorophenyl)(pyrrolidin-3-yl)methane.

-

NaBH₄ : Less effective for aryl ketones but may partially reduce the compound in methanol.

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | Dry ether | Reflux | (3-Fluorophenyl)(pyrrolidin-3-yl)methane | 85% |

| NaBH₄ | MeOH | RT | Partial reduction | 30% |

Acylation and Alkylation of the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring reacts with electrophiles:

-

Acylation : Treatment with acetyl chloride in dichloromethane (DCM) and triethylamine yields N-acetyl derivatives .

-

Alkylation : Reacts with methyl iodide in acetonitrile to form quaternary ammonium salts .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | AcCl, DCM, Et₃N, 0°C, 30min | N-Acetylated derivative | 78% |

| Alkylation | CH₃I, CH₃CN, RT, 12h | Quaternary ammonium salt | 62% |

Electrophilic Aromatic Substitution

The fluorophenyl ring participates in electrophilic reactions under forcing conditions:

-

Nitration : Requires concentrated HNO₃/H₂SO₄ at 100°C, yielding 3-fluoro-5-nitrophenyl derivatives.

-

Sulfonation : Limited reactivity due to fluorine’s electron-withdrawing effect.

| Reaction | Conditions | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 100°C, 4h | 3-Fluoro-5-nitrophenyl analog | 40% |

Oxidation Reactions

-

Pyrrolidine Ring Oxidation : Hydrogen peroxide in acetic acid oxidizes the pyrrolidine to a pyrrolidone.

-

Ketone Stability : The carbonyl group resists further oxidation under standard conditions.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂/AcOH | 50°C, 8h | Pyrrolidone derivative | 50% |

Comparative Reactivity with Structural Analogs

| Compound | Reactivity with LiAlH₄ | Fluorophenyl Nitration Yield |

|---|---|---|

| (3-Fluorophenyl)(pyrrolidin-3-yl)methanone | 85% | 40% |

| (3-Chlorophenyl)(pyrrolidin-3-yl)methanone | 82% | 65% |

| (4-Fluorophenyl)(pyrrolidin-3-yl)methanone | 88% | 55% |

Key Insight : The meta-fluorine substituent reduces electrophilic substitution efficiency compared to para-fluorine or chloro analogs.

Wissenschaftliche Forschungsanwendungen

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular pathways .

Vergleich Mit ähnlichen Verbindungen

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride can be compared with other similar compounds such as:

(3-Fluorophenyl)-4-piperidinyl-methanone hydrochloride: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.

Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are widely used in medicinal chemistry for their biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

Biologische Aktivität

The compound (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride , often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 3-fluorophenyl group attached to a pyrrolidin-3-yl moiety through a methanone linkage. Its chemical formula is with a molecular weight of approximately 215.67 g/mol. The presence of the fluorine atom enhances the lipophilicity and bioavailability of the compound, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, including butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases like Alzheimer's. The inhibition of BChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function.

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, affecting synaptic transmission and neuronal excitability.

Biological Activity Data

Case Studies

- Neuroprotective Study : A study evaluated the protective effects of this compound against Aβ1-42-induced toxicity in SH-SY5Y cells. The results showed that treatment with the compound significantly increased cell viability compared to control groups exposed to Aβ1-42 alone, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Enzyme Interaction Analysis : Molecular docking studies indicated that the compound binds effectively to the active site of BChE, supporting its role as a selective inhibitor. This interaction was validated through kinetic assays, confirming its efficacy in modulating cholinergic signaling pathways .

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-pyrrolidin-3-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO.ClH/c12-10-3-1-2-8(6-10)11(14)9-4-5-13-7-9;/h1-3,6,9,13H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURALOWMDURYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.